{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
Overview
Description
“{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253 .
Molecular Structure Analysis
The molecular structure of “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used in determining the structure of an unknown amine .Chemical Reactions Analysis
Amines, such as “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride”, are known for their ability to act as weak organic bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” can be analyzed using various techniques. For instance, the solubility of amines can be determined .Scientific Research Applications
Biocatalytic Synthesis
This compound can be synthesized through a continuous amine transaminase-catalyzed process . This integrated biocatalysis-crystallization concept was developed for the continuous synthesis of (S)-1-(3-methoxyphenyl)ethylamine, which is a valuable intermediate for the synthesis of rivastigmine .
Alzheimer’s Disease Treatment
(S)-1-(3-methoxyphenyl)ethylamine, which can be synthesized from this compound, is a valuable intermediate for the synthesis of rivastigmine . Rivastigmine is a highly potent drug for the treatment of early stage Alzheimer’s disease .
Biocatalysis
The compound can be used in biocatalytic synthesis reactions . These reactions have made a significant impact in the scientific community and have even replaced existing chemical pathways in industrial processes .
Enzyme Engineering
The compound can be used in enzyme engineering . Recent scientific and technological advances in enzyme engineering allow the relatively fast design and production of tailor-made biocatalysts for a specific process .
Process Intensification
The compound can be used in process intensification . This involves the development of new equipment and techniques that can perform several unit operations simultaneously, thereby improving the efficiency and effectiveness of the process .
Crystallization
The compound can be used in crystallization processes . This is a separation and purification technique used in many industries, including pharmaceuticals, food manufacturing, and agrochemicals .
Safety and Hazards
Future Directions
The future directions for “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” could involve further exploration of its pharmacological effects, given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds . Additionally, the development of more efficient synthesis methods could be a potential area of research.
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)pyrazol-4-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(13)10-7-14-15(8-10)11-4-3-5-12(6-11)16-2;/h3-9H,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSZDPQPKDIZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC(=CC=C2)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.